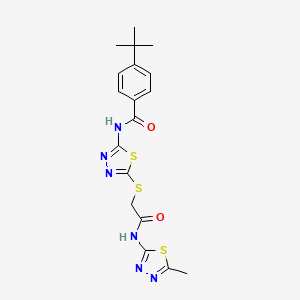

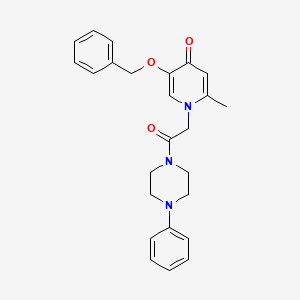

4-(tert-butyl)-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

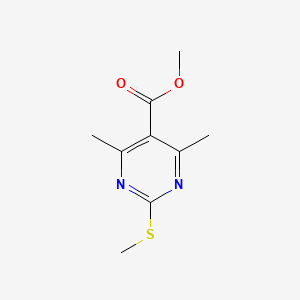

The compound 4-(tert-butyl)-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex molecule that likely contains multiple thiadiazole rings, a tert-butyl group, and an amide linkage. The presence of thiadiazole rings suggests potential biological activity, as thiadiazoles are known for their various pharmacological properties.

Synthesis Analysis

The synthesis of thiadiazole derivatives can be achieved through the dimerization of primary thioamides, as described in the first paper. The use of tert-butyl nitrite as a radical initiator allows for the dimerization of primary thioamides into 1,2,4-thiadiazoles at room temperature, providing a simple and efficient method for creating such compounds with excellent yields in a short time . Although the exact synthesis of the compound is not detailed, the described method could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be quite complex. The second paper provides insight into the crystal structure of a related compound, which was determined using single-crystal X-ray diffraction . This compound crystallizes in the monoclinic system and features intermolecular hydrogen bonds and π...π contacts that stabilize its three-dimensional network structure. While the specific molecular structure of the compound is not provided, similar analytical techniques could be used to elucidate its structure.

Chemical Reactions Analysis

The chemical reactivity of thiadiazole derivatives can involve various reactions due to the presence of multiple reactive sites, such as the amine, thioether, and amide functionalities. The papers do not provide specific reactions for the compound , but the described synthesis and structural analysis suggest that it could participate in hydrogen bonding and potentially other intermolecular interactions due to its functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The compound described in the second paper has a high molecular weight and a dense crystal structure, as indicated by its crystallographic parameters . These properties, along with the potential for hydrogen bonding, could affect the solubility, melting point, and stability of the compound. The antitumor activity mentioned for a related compound suggests that the compound may also possess biological activities, which would be an important aspect of its chemical properties .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Modification

The synthesis of 1,3,4-thiadiazoles, a chemical structure related to the compound , has been extensively researched. Chauhan et al. (2018) reported a method for dimerizing primary thioamides into 1,2,4-thiadiazoles using tert-butyl nitrite, a process relevant to understanding the chemical behavior of similar compounds (Chauhan et al., 2018). Additionally, Demchuk et al. (1989) developed a synthesis method for 1,3,4-thiadiazoles by reacting thioamides with tert-butyl hypochlorite, contributing to the knowledge of chemical reactions involving similar compounds (Demchuk et al., 1989).

Biological and Pharmacological Properties

1,3,4-thiadiazoles, closely related to the compound , have been studied for their biological properties. For instance, a study by Tiwari et al. (2017) synthesized compounds containing a thiadiazole scaffold and evaluated their anticancer activity, suggesting potential biomedical applications of related compounds (Tiwari et al., 2017). Similarly, Castelino et al. (2014) and Kumara et al. (2015) explored the antimicrobial and larvicidal activities of novel thiadiazole derivatives, indicating the utility of these compounds in pest control and antimicrobial research (Castelino et al., 2014), (Kumara et al., 2015).

Antitumor and Antioxidant Effects

Exploring the potential antitumor and antioxidant effects, Hamama et al. (2013) synthesized new derivatives of 1,3,4-thiadiazoles and evaluated them as potential antitumor agents, providing insights into the therapeutic potential of similar compounds (Hamama et al., 2013).

Photodynamic Therapy Applications

Investigating the use in photodynamic therapy, Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives containing a thiadiazole moiety, highlighting the potential use of similar compounds in cancer treatment (Pişkin et al., 2020).

Polymer Science

In the field of polymer science, Hsiao et al. (2000) explored the synthesis and properties of polyamides based on derivatives including tert-butyl, contributing to our understanding of how similar compounds might be used in polymer development (Hsiao et al., 2000).

Propiedades

IUPAC Name |

4-tert-butyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O2S3/c1-10-21-22-15(28-10)19-13(25)9-27-17-24-23-16(29-17)20-14(26)11-5-7-12(8-6-11)18(2,3)4/h5-8H,9H2,1-4H3,(H,19,22,25)(H,20,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUOPNIYDKVAFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-butyl)-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl]propanamide](/img/structure/B2507031.png)

![N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2507040.png)

![3-Chloro-4-fluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2507046.png)

![4-[5-(2,3-dimethoxyphenyl)-3-(4-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2507051.png)

![Benzyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2507052.png)